molecular formula C16H17N5O3 B11034595 3-(3-methoxy-1,2-oxazol-5-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide

3-(3-methoxy-1,2-oxazol-5-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide

Cat. No.: B11034595
M. Wt: 327.34 g/mol
InChI Key: VUPDADWPPCZRFD-UHFFFAOYSA-N
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Description

3-(3-methoxy-1,2-oxazol-5-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields, including medicinal chemistry and pharmaceutical research, due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxy-1,2-oxazol-5-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and a nitrile oxide.

    Attachment of the Methoxy Group: The methoxy group is introduced via a methylation reaction, often using methyl iodide and a base like potassium carbonate.

    Formation of the Triazole Ring:

    Coupling Reactions: The final step involves coupling the oxazole and triazole intermediates with a propanamide linker, typically using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, time), and employing continuous flow chemistry techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the oxazole or triazole rings, potentially opening these rings and leading to simpler structures.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy group or the amide linkage.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It can serve as a probe to investigate enzyme mechanisms or receptor binding.

Medicine

Medically, 3-(3-methoxy-1,2-oxazol-5-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide is explored for its potential therapeutic effects. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(3-methoxy-1,2-oxazol-5-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-methoxy-1,2-oxazol-5-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide
  • 3-(3-methoxy-1,2-oxazol-5-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]butanamide

Uniqueness

Compared to similar compounds, 3-(3-methoxy-1,2-oxazol-5-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide may exhibit unique biological activities due to the specific arrangement of its functional groups. This uniqueness can result in different binding affinities, selectivity, and potency in its interactions with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and mechanisms of action

Properties

Molecular Formula

C16H17N5O3

Molecular Weight

327.34 g/mol

IUPAC Name

3-(3-methoxy-1,2-oxazol-5-yl)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]propanamide

InChI

InChI=1S/C16H17N5O3/c1-23-16-8-14(24-20-16)6-7-15(22)19-13-4-2-12(3-5-13)9-21-11-17-10-18-21/h2-5,8,10-11H,6-7,9H2,1H3,(H,19,22)

InChI Key

VUPDADWPPCZRFD-UHFFFAOYSA-N

Canonical SMILES

COC1=NOC(=C1)CCC(=O)NC2=CC=C(C=C2)CN3C=NC=N3

Origin of Product

United States

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